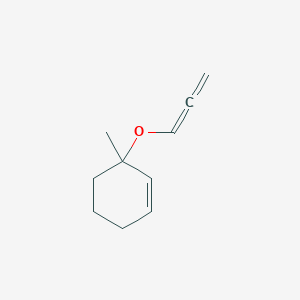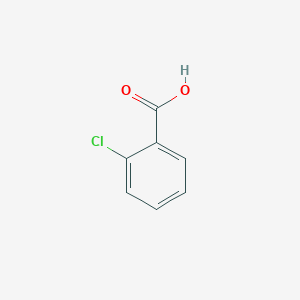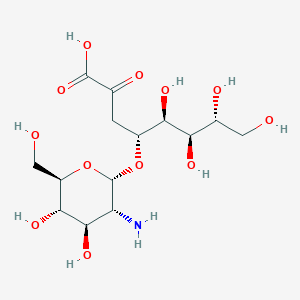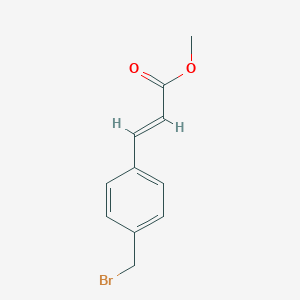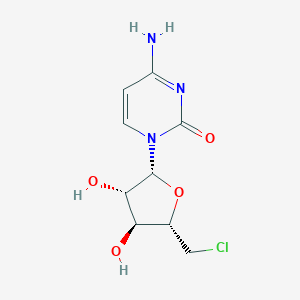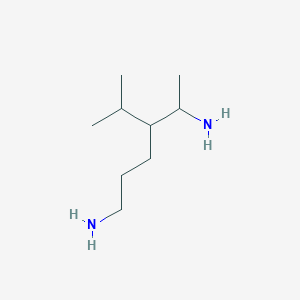
4-Isopropyl-1,5-hexanediamine
Vue d'ensemble
Description
4-Isopropyl-1,5-hexanediamine, also known as IPH, is a chemical compound that has gained significant attention in scientific research. IPH is a diamine derivative that is structurally similar to other diamines such as 1,6-hexanediamine and 1,5-pentanediamine. IPH has been synthesized through various methods, and its applications in scientific research have been explored extensively.
Mécanisme D'action
The mechanism of action of 4-Isopropyl-1,5-hexanediamine is not fully understood, but it is believed to act as a nucleophilic catalyst in various reactions. 4-Isopropyl-1,5-hexanediamine has been shown to increase the rate of reaction between isocyanates and amines, which is a key step in the synthesis of polyurethane foams and coatings.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 4-Isopropyl-1,5-hexanediamine. However, it has been reported that 4-Isopropyl-1,5-hexanediamine is a mild irritant to the skin and eyes, and may cause respiratory irritation if inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
4-Isopropyl-1,5-hexanediamine has several advantages for use in lab experiments, including its ability to act as a nucleophilic catalyst and its compatibility with various polymer systems. However, 4-Isopropyl-1,5-hexanediamine has limitations such as its potential toxicity and the need for careful handling during synthesis and use.
Orientations Futures
There are several future directions for research involving 4-Isopropyl-1,5-hexanediamine. One potential area of research is the development of new 4-Isopropyl-1,5-hexanediamine-based catalysts for use in the synthesis of polyurethane foams and coatings. Another area of research is the synthesis of novel polymers using 4-Isopropyl-1,5-hexanediamine as a crosslinker, with a focus on enhancing their mechanical and thermal properties. Additionally, the potential toxicity of 4-Isopropyl-1,5-hexanediamine warrants further investigation to ensure safe handling and use in scientific research.
In conclusion, 4-Isopropyl-1,5-hexanediamine is a chemical compound that has shown promising applications in scientific research, particularly in the synthesis of polyurethane foams and coatings. Its mechanism of action and potential toxicity require further investigation, but there are several future directions for research involving 4-Isopropyl-1,5-hexanediamine.
Applications De Recherche Scientifique
4-Isopropyl-1,5-hexanediamine has been used in various scientific research applications, including the synthesis of polyurethane foams and coatings. 4-Isopropyl-1,5-hexanediamine has also been used as a curing agent for epoxy resins and as a crosslinker for polyurethane elastomers. Additionally, 4-Isopropyl-1,5-hexanediamine has been used in the synthesis of novel polymers with enhanced mechanical and thermal properties.
Propriétés
Numéro CAS |
149963-21-3 |
|---|---|
Nom du produit |
4-Isopropyl-1,5-hexanediamine |
Formule moléculaire |
C9H22N2 |
Poids moléculaire |
158.28 g/mol |
Nom IUPAC |
4-propan-2-ylhexane-1,5-diamine |
InChI |
InChI=1S/C9H22N2/c1-7(2)9(8(3)11)5-4-6-10/h7-9H,4-6,10-11H2,1-3H3 |
Clé InChI |
GRGWIWJTYBPVSJ-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCCN)C(C)N |
SMILES canonique |
CC(C)C(CCCN)C(C)N |
Synonymes |
1,5-Hexanediamine, 4-(1-methylethyl)- |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

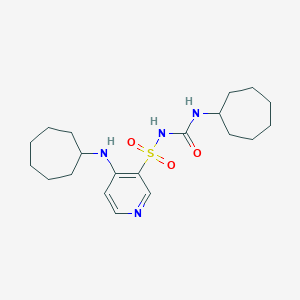
![(2S)-2-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid](/img/structure/B123090.png)

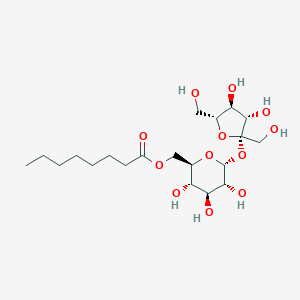

![(2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid](/img/structure/B123096.png)
![ethyl 6-HYDROXY-7-METHYL-6H-[1,2,5]OXADIAZOLO[3,4-E]INDOLE-8-CARBOXYLATE](/img/structure/B123104.png)

